molecular formula C8H17NO B13648318 O-[(4-methylcyclohexyl)methyl]hydroxylamine

O-[(4-methylcyclohexyl)methyl]hydroxylamine

Katalognummer: B13648318
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: FNAMXBQLFUMTNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(4-methylcyclohexyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a derivative of ammonia where one hydrogen atom is replaced by a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    O-Alkylation of Hydroxylamine Derivatives: One common method for preparing O-[(4-methylcyclohexyl)methyl]hydroxylamine involves the O-alkylation of hydroxylamine derivatives.

    Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: O-[(4-methylcyclohexyl)methyl]hydroxylamine can undergo oxidation reactions, where it is converted to the corresponding nitroso or nitro compound.

    Reduction: This compound can also be reduced to form the corresponding amine.

    Substitution: this compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

O-[(4-methylcyclohexyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of O-[(4-methylcyclohexyl)methyl]hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group (-NH2OH) can react with electrophiles, leading to the formation of new chemical bonds. This compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methylcyclohexyl group, which can impart specific steric and electronic effects on its reactivity. This makes it a valuable reagent in certain synthetic applications where these effects are desirable.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

O-[(4-methylcyclohexyl)methyl]hydroxylamine

InChI

InChI=1S/C8H17NO/c1-7-2-4-8(5-3-7)6-10-9/h7-8H,2-6,9H2,1H3

InChI-Schlüssel

FNAMXBQLFUMTNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.